molecular formula C8H8FNO B14854731 1-(4-Fluoro-5-methylpyridin-2-YL)ethanone

1-(4-Fluoro-5-methylpyridin-2-YL)ethanone

Cat. No.: B14854731
M. Wt: 153.15 g/mol
InChI Key: FHUMTMNQTUBQLE-UHFFFAOYSA-N
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Description

1-(4-Fluoro-5-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the pyridine ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Fluoro-5-methylpyridin-2-YL)ethanone typically involves the reaction of 4-fluoro-5-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(4-Fluoro-5-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyridine derivatives .

Scientific Research Applications

1-(4-Fluoro-5-methylpyridin-2-YL)ethanone is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 1-(4-Fluoro-5-methylpyridin-2-YL)ethanone exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The ethanone group can also participate in nucleophilic addition reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-(4-Fluoro-5-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(4-fluoro-5-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-4-10-8(6(2)11)3-7(5)9/h3-4H,1-2H3

InChI Key

FHUMTMNQTUBQLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1F)C(=O)C

Origin of Product

United States

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